molecular formula C11H15NO B14742728 Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime CAS No. 2089-31-8

Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime

Cat. No.: B14742728
CAS No.: 2089-31-8
M. Wt: 177.24 g/mol
InChI Key: CIRGNVSWLZMWDT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime typically involves the reaction of 1-[4-(1-methylethyl)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1-methylethyl)phenyl]ethanone: The parent ketone compound.

    4-isopropylacetophenone: Another name for the parent ketone.

    Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: A hydroxyl derivative

Uniqueness

Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2089-31-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-[1-(4-propan-2-ylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)9(3)12-13/h4-8,13H,1-3H3

InChI Key

CIRGNVSWLZMWDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NO)C

Origin of Product

United States

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